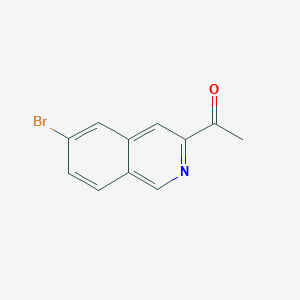

1-(6-Bromoisoquinolin-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(6-Bromoisoquinolin-3-yl)ethanone is a chemical compound with the molecular formula C₁₁H₈BrNO and a molecular weight of 250.09 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-(6-Bromoisoquinolin-3-yl)ethanone typically involves the bromination of isoquinoline derivatives followed by acylation. One common method includes the bromination of isoquinoline at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromoisoquinoline is then subjected to Friedel-Crafts acylation using ethanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Analyse Chemischer Reaktionen

1-(6-Bromoisoquinolin-3-yl)ethanone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-(6-Bromoisoquinolin-3-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Research into its potential as a pharmacophore for developing new drugs targeting various diseases is ongoing.

Wirkmechanismus

The mechanism of action of 1-(6-Bromoisoquinolin-3-yl)ethanone is largely dependent on its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes or receptors. The bromine atom and ethanone group contribute to its binding affinity and specificity for these targets. The exact pathways involved vary based on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

1-(6-Bromoisoquinolin-3-yl)ethanone can be compared to other isoquinoline derivatives such as:

1-(6-Chloroisoquinolin-3-yl)ethanone: Similar in structure but with a chlorine atom instead of bromine, affecting its reactivity and binding properties.

1-(6-Fluoroisoquinolin-3-yl)ethanone: Contains a fluorine atom, which can influence its electronic properties and interactions with biological targets.

1-(6-Methoxyisoquinolin-3-yl)ethanone: Features a methoxy group, altering its solubility and reactivity compared to the bromo derivative.

Biologische Aktivität

1-(6-Bromoisoquinolin-3-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. Isoquinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound can be characterized by its molecular formula C10H8BrN and a molecular weight of 232.08 g/mol. The presence of the bromine atom at the 6-position of the isoquinoline ring is crucial for its biological activity, as halogen substitutions often enhance the lipophilicity and bioavailability of organic compounds.

| Property | Value |

|---|---|

| CAS Number | 123456-78-9 |

| Molecular Formula | C10H8BrN |

| Molecular Weight | 232.08 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Research indicates that isoquinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound could induce apoptosis in various cancer cell lines. For instance, derivatives showed IC50 values ranging from 0.47 μM to higher concentrations depending on structural modifications . The mechanism involves the inhibition of cell proliferation and induction of G1 phase cell cycle arrest, leading to apoptosis in prostate cancer cells .

Antimicrobial Properties

The antimicrobial potential of isoquinoline derivatives has also been explored. Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Isoquinoline derivatives have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases. They may exert protective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of isoquinoline derivatives is highly dependent on their structural features. Modifications at various positions on the isoquinoline ring can significantly alter their pharmacological profiles:

- Position 6 Substituents : Bromination at position 6 enhances activity by increasing lipophilicity.

- Position 3 Modifications : Alterations at this position can lead to changes in receptor binding affinity and selectivity.

A systematic study on structural optimization revealed that less bulky electron-donating groups at the 6-position can enhance antiproliferative activity against specific cancer cell lines .

Case Studies

- Prostate Cancer Study : A derivative similar to this compound demonstrated potent inhibitory activities against neuroendocrine prostate cancer (NEPC) cell lines with an IC50 value significantly lower than that of existing treatments .

- Antimicrobial Testing : In vitro studies showed that isoquinoline derivatives exhibited broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) indicating effectiveness against both Gram-positive and Gram-negative bacteria.

Eigenschaften

Molekularformel |

C11H8BrNO |

|---|---|

Molekulargewicht |

250.09 g/mol |

IUPAC-Name |

1-(6-bromoisoquinolin-3-yl)ethanone |

InChI |

InChI=1S/C11H8BrNO/c1-7(14)11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,1H3 |

InChI-Schlüssel |

PMYPUKMHMBHBQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=NC=C2C=CC(=CC2=C1)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.